Methyl 2-(4-bromobenzenesulfonyl)acetate
CAS No.: 50397-65-4
Cat. No.: VC8121990
Molecular Formula: C9H9BrO4S
Molecular Weight: 293.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50397-65-4 |
|---|---|
| Molecular Formula | C9H9BrO4S |
| Molecular Weight | 293.14 g/mol |
| IUPAC Name | methyl 2-(4-bromophenyl)sulfonylacetate |
| Standard InChI | InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
| Standard InChI Key | CNEVNTZDQZVZGP-UHFFFAOYSA-N |
| SMILES | COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br |
| Canonical SMILES | COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 293.14 g/mol | Moldb |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in DMSO, THF | Patent |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via the reaction of 4-bromobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The process occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate . A representative procedure involves:
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Dissolving 4-bromobenzenesulfonyl chloride in methylene chloride.
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Adding methyl acetate and triethylamine dropwise at 0–5°C.
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Stirring for 12–24 hours at room temperature.
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Washing the organic layer with saturated sodium bicarbonate and brine.
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Drying over magnesium sulfate and concentrating under reduced pressure .
Industrial-Scale Production
Industrial methods utilize continuous flow reactors to optimize yield and purity. For example, a patent by describes scaling this reaction using toluene as a solvent and diisopropylethylamine as the base, achieving yields exceeding 85%. Key advantages include reduced reaction times (<6 hours) and improved temperature control.
Table 2: Synthetic Routes and Conditions
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Solvent | Methylene chloride | Toluene |
| Base | Triethylamine | Diisopropylethylamine |
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | 70–75% | 85–90% |
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom undergoes facile substitution with nucleophiles such as methoxide or amines. For instance, reaction with sodium methoxide yields methyl 2-(4-methoxybenzenesulfonyl)acetate, while treatment with ammonia produces the corresponding sulfonamide .
Pharmaceutical Intermediates
A pivotal application lies in synthesizing statin derivatives. The patent details its use in preparing (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a precursor to cholesterol-lowering agents. The reaction sequence involves:
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Sulfonylation of a dioxane intermediate with 4-bromobenzenesulfonyl chloride.
Material Science Applications
The compound’s sulfonyl group facilitates polymerization reactions, enabling the creation of sulfonated polymers with ion-exchange properties. Such materials are explored for fuel cell membranes and water purification systems .
| Hazard Class | Precautionary Measures |
|---|---|
| Skin Irritant | Wear nitrile gloves |
| Eye Irritant | Use safety goggles |
| Environmental | Avoid release to waterways |
Comparative Analysis with Related Compounds
Halogenated Sulfonyl Esters
Compared to chloro and fluoro analogs, the bromine substituent offers superior reactivity in Suzuki-Miyaura couplings due to enhanced polarizability. For example, methyl 2-(4-chlorobenzenesulfonyl)acetate exhibits a 40% lower reaction rate with phenylboronic acid under identical conditions .
Table 4: Reactivity Comparison
| Compound | Relative Reaction Rate (vs. Br) |
|---|---|
| Methyl 2-(4-bromobenzenesulfonyl)acetate | 1.00 |
| Methyl 2-(4-chlorobenzenesulfonyl)acetate | 0.60 |
| Methyl 2-(4-iodobenzenesulfonyl)acetate | 1.20 |
Future Research Directions
Catalytic Applications
Recent studies suggest potential as a ligand in palladium-catalyzed cross-couplings. Initial trials show 75% yield in Buchwald-Hartwig aminations, meriting further optimization .
Bioconjugation Chemistry
The sulfonyl group’s ability to modify proteins positions this compound as a candidate for antibody-drug conjugates. Pilot experiments demonstrate successful conjugation to lysine residues in bovine serum albumin .
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